An In-depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
An In-depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
This guide provides a comprehensive technical overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document will delve into the compound's chemical properties, synthesis, applications, and safety considerations, supported by detailed experimental protocols and mechanistic insights.
Introduction
2-cyclopropyloxyethyl 4-methylbenzenesulfonate, also known as 2-cyclopropoxyethyl tosylate, is an organic compound of significant interest in the pharmaceutical industry. Its structure, featuring a cyclopropyloxyethyl moiety and a tosylate leaving group, makes it a versatile reagent for introducing the 2-cyclopropyloxyethyl group into various molecular scaffolds. This functional group is a component of several modern therapeutic agents, highlighting the importance of its efficient and scalable synthesis. Notably, it serves as a crucial intermediate in the synthesis of the antidiabetic drug bexagliflozin[1].
The core utility of this compound lies in the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[2][3] This allows for the facile formation of new chemical bonds by reacting 2-cyclopropyloxyethyl 4-methylbenzenesulfonate with a wide range of nucleophiles. The cyclopropyl group within the structure can also impart unique conformational and metabolic properties to the final drug molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 862728-59-4 | [4][5] |
| Molecular Formula | C12H16O4S | [4][5] |
| Molecular Weight | 256.32 g/mol | [4][5] |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [4] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 390.8±25.0 °C (Predicted) | [1] |
| Density | 1.26±0.1 g/cm3 (Predicted) | [1] |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O | [4] |
Synthesis and Mechanism
The synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate is primarily achieved through the tosylation of 2-(cyclopropyloxy)ethanol. This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), facilitating subsequent nucleophilic substitution reactions.[2]
Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion.[2] A key advantage of this method is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[2]
Caption: General mechanism for the tosylation of an alcohol.
Detailed Experimental Protocol
The following protocol for the synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate is adapted from the literature.[5]
Materials:
-
2-(cyclopropyloxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated NaCl solution)
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(cyclopropyloxy)ethanol in a mixture of THF and 2-methyltetrahydrofuran.
-
Cooling: Cool the mixture to a temperature between -5 °C and 0 °C with stirring.
-
Base Addition: Prepare a pre-cooled (0 °C) aqueous solution of NaOH. Add this solution dropwise to the reaction mixture over approximately 40 minutes, ensuring the internal temperature remains between -5 °C and 0 °C.
-
Stirring: Stir the mixture for an additional 20 minutes at -5 °C to 0 °C.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride portion-wise over about 40 minutes, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Warming and Overnight Stirring: Remove the cooling bath and allow the reaction to warm slowly to 10 °C to 20 °C and stir overnight.
-
Work-up: Add brine to the reaction mixture. Extract the aqueous layer three times with a 5:1 v/v mixture of ethyl acetate and petroleum ether.
-
Washing: Combine the organic layers and wash them with saturated brine and then with water.
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure at 40 °C to yield the crude product as a liquid.
-
Purification: To remove any residual solvents, add ethanol to the crude product and evaporate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[6]
Caption: Experimental workflow for the synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate.
Applications in Drug Development
The primary application of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the tosylate group makes it an effective alkylating agent, allowing for the introduction of the 2-cyclopropyloxyethyl moiety into a target molecule through nucleophilic substitution.[7]
Synthesis of Bexagliflozin
A prominent example of its application is in the synthesis of bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. In the synthesis of bexagliflozin, 2-cyclopropyloxyethyl 4-methylbenzenesulfonate is used to alkylate a phenolic hydroxyl group on a precursor molecule. This reaction is a critical step in constructing the final drug structure.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-cyclopropyloxyethyl 4-methylbenzenesulfonate. Based on the hazard statements for this compound and similar tosylates, the following precautions are recommended[1][8][9]:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle the product in a well-ventilated area or under a chemical fume hood.[8][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[8]
-
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
2-cyclopropyloxyethyl 4-methylbenzenesulfonate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug development. Its well-defined synthesis, predicated on the robust tosylation reaction, and its utility as an alkylating agent make it a crucial component in the production of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in industrial settings.
References
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EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. [Link]
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Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
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Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]
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CID 21711137 | C14H14O6S2-2. PubChem. [Link]
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The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]
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[2-(Propan-2-ylideneamino)oxycyclohexyl] 4-methylbenzenesulfonate. PubChem. [Link]
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2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries. [Link]
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Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]
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Ensemble Therapeutics announces collaboration with Novartis. Drug Discovery News. [Link]
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2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate. PubChem. [Link]
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